Oxyavicine

Description

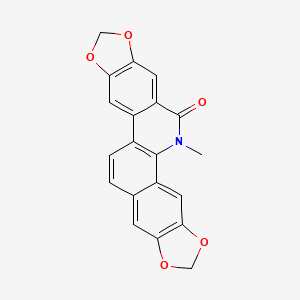

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13NO5 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-one |

InChI |

InChI=1S/C20H13NO5/c1-21-19-11(3-2-10-4-15-16(5-12(10)19)24-8-23-15)13-6-17-18(26-9-25-17)7-14(13)20(21)22/h2-7H,8-9H2,1H3 |

InChI Key |

NAFSMPFYCYCHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC6=C(C=C5C1=O)OCO6 |

Synonyms |

oxyavicine |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Oxyavicine

Phytochemical Investigations of Zanthoxylum Species

The Zanthoxylum genus, belonging to the Rutaceae family, is a known rich source of various secondary metabolites, including a wide array of alkaloids. Phytochemical investigations of several Zanthoxylum species have led to the identification and isolation of oxyavicine.

This compound has been successfully isolated from Zanthoxylum avicennae. guidetomalariapharmacology.org Early investigations into Zanthoxylum avicennae primarily focused on its root bark and leaves, leading to the isolation of various compounds. While some studies indicated that this compound might not be present in the root bark, it was identified in other parts of the plant. The isolation process often involved extraction with hot methanol (B129727), followed by concentration and subsequent separation of solids.

Zanthoxylum nitidum is another prominent source from which this compound has been isolated. guidetomalariapharmacology.org Studies on the stem bark of Zanthoxylum nitidum have revealed this compound alongside a range of other benzo[c]phenanthridine (B1199836) alkaloids, such as oxynitidine (B1205190), oxychelerythrine, and dihydrochelerythrine. The chemical profiles of alkaloids in Zanthoxylum nitidum have been extensively analyzed using techniques like high-performance liquid chromatography-diode array detector-electrospray tandem mass spectrometry (HPLC-DAD-ESI-MS).

This compound has also been identified and isolated from Zanthoxylum rhoifolium. Phytochemical analyses of Z. rhoifolium have demonstrated the presence of various alkaloids, including benzophenanthridine types. Isolation from this species often involves obtaining ethanolic extracts from parts like the peel, followed by acid-base partition to yield neutral and alkaloid fractions.

The stem bark of Zanthoxylum tetraspermum has been found to contain this compound. LC-MS/MS analysis of the ethanolic extract of Z. tetraspermum identified this compound among other bioactive phytochemical compounds such as dihydronitidine, acetonyl dihydroavicine, and liriodenine. Preliminary phytochemical screening of this plant's stem bark has indicated the presence of various secondary metabolites, including alkaloids.

Table 1: Occurrence of this compound in Zanthoxylum Species

| Plant Species | Plant Part(s) Mentioned in Isolation Studies | Co-occurring Alkaloids (Selected Examples) |

| Zanthoxylum avicennae | Leaves, Root bark (presence debated) | Avicine, Dihydroavicine |

| Zanthoxylum nitidum | Stem bark, Roots | Oxynitidine, Oxychelerythrine, Dihydrochelerythrine, Nitidine (B1203446), Liriodenine |

| Zanthoxylum rhoifolium | Peel (Ethanolic extract) | Avicine, Chelerythrine (B190780), Nitidine, Magnoflorine, Sanguinarine (B192314) |

| Zanthoxylum tetraspermum | Stem bark (Ethanolic extract) | Dihydronitidine, Acetonyl Dihydroavicine, Liriodenine |

Isolation from Broussonetia papyrifera

This compound has been isolated from the fruits of Broussonetia papyrifera, commonly known as paper mulberry. guidetomalariapharmacology.org This plant is recognized in traditional Chinese medicine and has been a subject of extensive phytochemical research. From the n-butanol extraction of B. papyrifera fruits, this compound has been found alongside other isoquinoline (B145761) alkaloids, including broussonpapyrine, nitidine, liriodenine, and chelerythrine.

Extraction and Purification Strategies for this compound

The isolation of this compound from its natural sources typically involves a series of extraction and purification steps, implicitly derived from the detailed phytochemical investigations. Common strategies include initial solvent extraction, followed by partitioning and various chromatographic techniques.

Initial extraction often utilizes organic solvents such as methanol or ethanol (B145695) to obtain crude extracts from the plant material. For instance, hot methanol has been used for Zanthoxylum avicennae extracts. In the case of Broussonetia papyrifera, n-butanol or ethyl acetate (B1210297) extractions of the fruits have been employed to isolate alkaloids.

Following the crude extraction, acid-base partitioning is a common method to separate the alkaloid fraction, leveraging the basic nature of alkaloids. The alkaloid-rich fractions are then subjected to purification through chromatographic methods. Silica gel column chromatography, often using solvent systems like chloroform/methanol gradients, is a frequently reported technique for the separation and purification of individual alkaloid compounds, including this compound. High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., DAD, ESI-MS) is also utilized for further purification, identification, and quantification of this compound and co-occurring alkaloids.

Chemical Synthesis and Synthetic Methodologies of Oxyavicine

Total Synthesis Approaches to the Oxyavicine Core Structure

One notable convergent synthetic strategy for this compound involves the construction of its B and C rings through a pivotal intramolecular Heck coupling reaction. This approach allows for the assembly of key fragments before their final cyclization, enhancing efficiency and control over the molecular architecture. For instance, a reported convergent synthesis utilized an intramolecular Heck-coupling reaction as a crucial step for building the this compound framework nih.govnih.gov.

The key steps in this facile synthesis are summarized in the following table:

| Step | Reaction Type | Intermediate Formed | Yield (Individual Step) | Overall Yield Contribution |

| 1 | Base-catalyzed monoalkylation | Mono-alkylated coupling product (e.g., compound 4) | 82% nih.gov | 82% |

| 2 | Homophthalimide formation | N-methylhomophthalimide (e.g., compound 5) | 80% nih.gov | 65.6% |

| 3 | Oxidative selective iodination | Iodinated intermediate (e.g., compound 6) | Not specified in snippets | - |

| 4 | Regioselective reductive dehydration | Pivotal building block (e.g., compound 7) | 68% nih.govmdpi.com | - |

| 5 | Intramolecular Heck coupling reaction | This compound architecture (e.g., compound 8) | 70% nih.govmdpi.com | - |

| 6 | Dehydrogenation (Oxidation pathway) | This compound (1) | 73% nih.govmdpi.com | 16% (Overall) nih.govnih.govmdpi.comnih.govresearchgate.netnih.gov |

Key Reaction Methodologies in this compound Synthesis

The successful synthesis of this compound relies on the strategic application of specific chemical reactions that enable the formation of its complex ring system.

The intramolecular Heck coupling reaction stands out as a crucial methodology in the synthesis of this compound, facilitating the formation of the benzo[c]phenanthridine (B1199836) ring system nih.govnih.govmdpi.comncats.iobiosynth.comnih.gov. This palladium-catalyzed cross-coupling reaction is instrumental in creating the necessary carbon-carbon bonds within the molecule. In some syntheses, the Hermann-Beller palladacycle has been employed as the catalyst for this key transformation, yielding the desired this compound architecture with high efficiency, such as 70% yield for this step in one reported pathway nih.govmdpi.combiosynth.comnih.govdokumen.pub.

Another efficient method for the synthesis of this compound, alongside other benzo[c]phenanthridine alkaloids like oxynitidine (B1205190) (PubChem CID: 97597), oxysanguinarine (PubChem CID: 443716), and oxyfagaronine, involves a lithiated toluamide-benzonitrile cycloaddition reaction plantaedb.comgoogle.comfishersci.cafishersci.cabiosynth.compakbs.org. This coupling reaction utilizes easily accessible starting benzonitriles and toluamides. The initial product of this reaction is a 3-arylisoquinolinone, which subsequently undergoes transformation to yield the desired benzo[c]phenanthridones. This methodology is noted for its high efficiency and its applicability for preparing diverse substituted aromatic benzo[c]phenanthridine compounds on a multi-gram scale plantaedb.comgoogle.comfishersci.cabiosynth.com.

C-H amination reactions, which involve the direct functionalization of carbon-hydrogen bonds to form carbon-nitrogen bonds, have also found application in the total synthesis of this compound. While specific detailed mechanisms for this compound's synthesis via C-H amination were not extensively detailed in the provided sources, this methodology represents a modern and atom-economical approach for constructing nitrogen-containing heterocyclic compounds, including complex natural products like this compound.

Oxidative Coupling Reactions (Implicit in synthesis of related compounds)

Oxidative coupling reactions play a crucial role in the synthesis of various complex organic molecules, including benzo[c]phenanthridine alkaloids. These reactions facilitate the formation of new carbon-carbon bonds, often in a highly selective manner. For instance, palladium-assisted aryl-aryl coupling reactions have been explored for the construction of condensed aromatic compounds, a class to which benzo[c]phenanthridines belong. This methodology has been utilized in the synthesis of several benzo[c]phenanthridine alkaloids, including oxysanguinarine and this compound, through the carbonylation of substrates containing methylenedioxy groups nih.govnih.gov.

Another notable application of oxidative coupling is the C-H/C-H cross-coupling reaction. A regiocontrolled oxidative C-H/C-H cross-coupling between N-acylanilines and benzamides has been developed, offering a step-economic pathway to 2-amino-2'-carboxybiaryl scaffolds. This method, employing a Cp*-free RhCl₃/TFA catalytic system, has been successfully applied to streamline the total synthesis of oxynitidine, a naturally occurring benzo[c]phenanthridine alkaloid structurally related to this compound nih.gov. These examples highlight the utility of oxidative coupling in constructing the core skeleton of these complex alkaloids.

Development of General Synthetic Pathways for Benzo[c]phenanthridine Alkaloids including this compound

The synthesis of this compound and other benzo[c]phenanthridine alkaloids has been achieved through several distinct and versatile synthetic pathways, reflecting the diverse approaches in modern organic synthesis.

One general synthetic route involves a lithiated toluamide-benzonitrile cycloaddition reaction. This method starts from readily available benzonitriles and toluamides, leading to the formation of 3-arylisoquinolinones. These intermediates are subsequently transformed into benzo[c]phenanthridones, providing an efficient route for preparing various substituted aromatic benzo[c]phenanthridine compounds, including this compound, oxynitidine, and oxysanguinarine fishersci.comresearchgate.netnih.gov.

Furthermore, an efficient and short total synthesis of benzo[c]phenanthridine alkaloids, including this compound, has been accomplished via nickel-catalyzed annulation. This method involves the regioselective cyclization of N-methyl-o-bromobenzaldimines with alkynes, such as 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)but-3-yn-1-ol, in the presence of a nickel catalyst like [Ni(cod)₂]. Subsequent in situ oxidation of the resulting isoquinolinium salts yields isoquinolinone derivatives. The final steps involve oxidation of an alcohol group to an aldehyde moiety, followed by acid-catalyzed cyclization and dehydration, completing the synthesis of this compound with reported yields up to 67% from o-bromobenzaldehyde derivatives nih.govnih.govbiosynth.com.

Analysis of Synthetic Intermediates and Final Product Validation (e.g., Spectroscopic Characterization in Synthesis)

The rigorous analysis and validation of synthetic intermediates and the final this compound product are critical to confirm their chemical identity and purity. Spectroscopic characterization techniques are indispensable for this purpose.

For this compound and its synthetic precursors, comprehensive spectroscopic data are typically acquired. For instance, in one synthesis, the final product, this compound (1), and several intermediates were characterized using a combination of techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, aiding in the elucidation of the molecular structure. Mass spectrometry, including Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight and elemental composition of the compounds. Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the molecules mdpi.comfishersci.canih.gov.

Specific intermediates characterized during the synthesis of this compound include:

Methyl 6-(4-(benzo[d] mdpi.comnih.govdioxol-5-yl]-1-methoxy-1-oxobutan-2-yl)benzo[d] mdpi.comnih.govdioxole-5-carboxylate (4) mdpi.com.

8-(2-(Benzo[d] mdpi.comnih.govdioxol-5-yl)ethyl)-6-methyl- mdpi.comnih.govdioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione (5) mdpi.com.

8-Hydroxy-8-(2-(6-iodobenzo[d] mdpi.comnih.govdioxol-5-yl)ethyl)-6-methyl- mdpi.comnih.govdioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione (6) mdpi.com.

8-(2-(6-Iodobenzo[d] mdpi.comnih.govdioxol-5-yl)ethyl)-6-methyl- mdpi.comnih.govdioxolo[4,5-g]isoquinolin-5(6H)-one (7) mdpi.com.

5-Methyl-12,13-dihydro- mdpi.comnih.govdioxolo[4′,5′:4,5]benzo[1,2-c] mdpi.comnih.govdioxolo[4,5-j]phenanthridin-6(5H)-one (8) mdpi.com.

The consistent application of these analytical methods ensures the successful validation of the synthesized compounds at each stage of the synthetic pathway, leading to the confirmation of the final this compound product.

Molecular and Cellular Biological Activity Research of Oxyavicine

In Vitro Investigations of Anti-inflammatory Modulatory Effects

Currently, there is a lack of specific in vitro studies investigating the anti-inflammatory modulatory effects of Oxyavicine. Searches of scientific databases did not yield research detailing its impact on inflammatory pathways, cytokine production, or the activity of immune cells.

In Vitro Investigations of Analgesic Activity Mechanisms

Similar to its anti-inflammatory properties, the analgesic activity of this compound has not been a subject of published in vitro research. There are no available studies examining its mechanisms of action on nociceptive pathways or its interaction with pain receptors.

Pre-clinical Anticancer Research on this compound

Preclinical research has begun to explore the potential of this compound as an anticancer agent. These investigations have focused on its cytotoxic effects against various cancer cell lines and its potential mechanism of action.

Cytotoxicity Studies in Cancer Cell Lines (e.g., Gastric Cancer Cells)

This compound has demonstrated cytotoxic activity against several human cancer cell lines in in vitro studies. Research on alkaloids isolated from the fruits of Broussonetia papyrifera evaluated the cytotoxic effects of this compound. The compound's activity was measured by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

The study revealed that this compound exhibited varied levels of cytotoxicity against the tested cell lines, though specific data on gastric cancer cells were not provided in this particular research. The IC50 values for this compound against three specific human cancer cell lines are detailed below. researchgate.net

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| A375 | Human Malignant Melanoma | 26.33 ± 1.88 |

| Hela | Human Cervical Carcinoma | 47.41 ± 4.98 |

| BEL-7402 | Human Hepatocellular Carcinoma | 20.00 ± 1.40 |

Molecular Target Inhibition Studies (e.g., MAPK1, AKT1)

There is currently no specific research available that details the inhibitory effects of this compound on molecular targets such as Mitogen-Activated Protein Kinase 1 (MAPK1) or Protein Kinase B (AKT1). The precise signaling pathways modulated by this compound in cancer cells remain an area for future investigation.

Potential for Topoisomerase Inhibition Research

Emerging evidence suggests that this compound may function as an antitumor agent through the inhibition of topoisomerase I. researchgate.net Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. nih.gov Topoisomerase inhibitors interfere with the function of these enzymes, leading to DNA damage and ultimately inducing programmed cell death (apoptosis) in cancer cells. wikipedia.org These agents are classified as topoisomerase poisons because they stabilize the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand. wikipedia.org This action results in DNA breaks that are lethal to the cell, making topoisomerase inhibitors effective anticancer therapeutics. nih.govwikipedia.org The characterization of this compound as a potential topoisomerase I inhibitor highlights a promising avenue for its development as a chemotherapeutic candidate. researchgate.net

Antimicrobial and Antifungal Research Potential

The potential of this compound as an antimicrobial or antifungal agent has not been reported in the scientific literature. Studies to determine its efficacy against various strains of bacteria and fungi are required to establish any potential activity in this area.

Research on "this compound" Yields No Information on Specified Biological Activities

A comprehensive search for the chemical compound "this compound" has found no scientific literature or data related to its antiplasmodial, enzyme modulatory, or leishmanicidal activities.

Despite a thorough investigation of scientific databases and scholarly articles, no research matching the specific biological activities outlined in the requested article has been identified for a compound named "this compound." The search for its potential as an antiplasmodial agent against malaria-causing parasites, its ability to modulate enzyme activity such as tyrosinase inhibition, and its leishmanicidal properties against Leishmania parasites did not yield any relevant results.

It is possible that "this compound" may be a novel or very recently synthesized compound that has not yet been described in published scientific literature. Alternatively, the name may be a misnomer or a less common synonym for another compound.

Without any available research data, it is not possible to provide an article on the molecular and cellular biological activity of "this compound" focusing on the requested areas of antiplasmodial research, enzyme modulatory activities, and leishmanicidal activity. Further clarification on the identity of the compound or references to any existing research would be necessary to fulfill this request.

Structure Activity Relationship Sar Studies of Oxyavicine and Its Analogs

Comparative Analysis within the Benzo[c]phenanthridine (B1199836) Alkaloid Class

Oxyavicine is a naturally occurring compound belonging to the benzo[c]phenanthridine alkaloid class wikipedia.org. This class of alkaloids is characterized by a tetracyclic structural motif and is known for a broad spectrum of pharmacological activities. These include analgesic, anti-inflammatory, antitumor, antimicrobial, and antifungal properties guidetomalariapharmacology.orgnih.govthegoodscentscompany.comresearchgate.netuni.lu.

Comparative analysis of this compound with other benzo[c]phenanthridine alkaloids reveals common structural features that contribute to their shared biological activities, as well as subtle differences that may lead to distinct pharmacological profiles. Key alkaloids within this class, alongside this compound, include:

Nitidine (B1203446): Known for its anti-malarial activity and other pharmacological effects wikipedia.org.

Chelerythrine (B190780): Recognized as a protein kinase C inhibitor, with antibacterial and antineoplastic properties nih.gov.

Sanguinarine (B192314): Exhibits antimicrobial and antitumor activities researchgate.netdineshkhedkar.co.in.

Oxysanguinarine: A benzophenanthridine alkaloid with structural similarities to sanguinarine nih.gov.

Oxynitidine (B1205190): Another oxidized derivative, structurally related to nitidine nih.gov.

The diverse biological activities observed across the benzo[c]phenanthridine class underscore the importance of their core structural scaffold. Studies on the synthesis of this compound have highlighted that the developed approaches can be generalized to design other naturally occurring benzophenanthridine alkaloids, their unnatural derivatives, and congeners, specifically for SAR investigations nih.govthegoodscentscompany.com. This suggests that minor modifications to the core structure can lead to significant changes in biological activity, a hallmark of SAR. For instance, studies on related protoberberine alkaloids demonstrate how subtle structural changes can profoundly influence their ability to modulate AMPK activity, either activating or inhibiting it core.ac.uk.

Design and Synthesis of this compound Derivatives for SAR Exploration

The design and synthesis of this compound derivatives are central to elucidating its SAR, allowing researchers to systematically modify specific parts of the molecule and observe the impact on its biological activity. Several synthetic methodologies have been developed for this compound, which can be adapted for derivative synthesis guidetomalariapharmacology.orgnih.govthegoodscentscompany.com.

Base-catalyzed monoalkylation.

Homophthalimide formation.

Oxidative selective iodination.

Regioselective reductive dehydration.

An intramolecular Heck coupling reaction.

Subsequent oxidation. guidetomalariapharmacology.orgnih.govthegoodscentscompany.com

Homophthalimides have been identified as versatile building blocks for the synthesis of benzophenanthridine alkaloids, providing a flexible scaffold for introducing diverse substituents and exploring SAR guidetomalariapharmacology.orgnih.gov. The generality of this synthetic approach is particularly valuable for designing a wide array of this compound analogs, enabling detailed SAR studies nih.govthegoodscentscompany.com.

Another efficient method for synthesizing benzo[c]phenanthridine alkaloids, including this compound, involves a lithiated toluamide-benzonitrile cycloaddition reaction nih.gov. This reaction sequence provides 3-arylisoquinolinones, which are then transformed into the desired benzo[c]phenanthridones. This method is highly efficient and scalable, facilitating the preparation of diverse substituted aromatic benzo[c]phenanthridine compounds for SAR exploration nih.gov. Furthermore, the synthesis of isoquinolin-1(2H)-ones through a Sonogashira reaction followed by intramolecular cyclization has also been applied in the context of synthesizing this compound, demonstrating the variety of chemical transformations available for creating its derivatives ncats.io.

The ability to synthesize a range of derivatives with precise structural modifications is paramount for identifying pharmacophores—the essential structural features responsible for a compound's activity—and for optimizing their biological profiles.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational approaches play an increasingly vital role in modern SAR elucidation, complementing experimental synthesis and biological evaluation. These in silico methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, significantly aid in drug design and development by predicting molecular interactions, thereby reducing research costs and optimizing compound selection nih.gov.

Molecular docking is a widely used and effective structure-based computational method that predicts the preferred orientation of a ligand (like this compound or its analogs) when bound to a specific biological target, such as a protein receptor or enzyme nih.govresearchgate.net. This technique allows researchers to:

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the target.

Identify Key Interactions: Pinpoint the specific amino acid residues in the target's binding site that form hydrogen bonds, hydrophobic interactions, or other crucial contacts with the ligand dokumen.pub.

Propose Binding Poses: Visualize how the ligand fits into the active site, providing structural insights into its mechanism of action.

While specific detailed molecular docking studies on this compound itself were not extensively detailed in the provided search results, the general application of these methods for SAR elucidation in the context of alkaloids and drug discovery is well-established researchgate.netnih.govdokumen.pubnih.govgoogle.com. For instance, molecular docking studies have been used to verify experimental results and determine key interactions of other compounds with their target proteins, highlighting its utility in understanding structure-activity relationships dokumen.pub. Computational models, including molecular docking, are routinely employed to screen for compounds with desired properties and to analyze the binding poses of empirically bound ligands, predicting their relative activity researchgate.netnih.gov. The integration of computational methods with synthetic chemistry and biological assays provides a comprehensive framework for understanding the SAR of this compound and its potential derivatives, accelerating the discovery of new therapeutic agents.

Biosynthetic Pathways and Precursors of Oxyavicine

Proposed Biosynthetic Routes to Benzo[c]phenanthridine (B1199836) Alkaloids

The foundational building blocks for benzo[c]phenanthridine alkaloids are derived from the amino acid L-tyrosine (PubChem CID: 6057) wikipedia.orgfishersci.ca. The biosynthetic journey typically commences with two units of L-tyrosine. One unit undergoes decarboxylation to yield tyramine (B21549) (PubChem CID: 5610), which is subsequently hydroxylated to form dopamine (B1211576) (PubChem CID: 681) fishersci.ca. Concurrently, the second L-tyrosine unit is transformed into 4-hydroxyphenylacetaldehyde.

These two key intermediates, dopamine and 4-hydroxyphenylacetaldehyde, then condense to form (S)-norcoclaurine (PubChem CID: 440927), a reaction catalyzed by (S)-norcoclaurine synthase (NCS) wikipedia.org. (S)-Norcoclaurine then undergoes a series of enzymatic modifications, including O-methylations, to eventually yield (S)-reticuline (PubChem CID: 439653) wikipedia.org.

(S)-Reticuline stands as a crucial branching point in alkaloid biosynthesis, serving as a precursor for a diverse array of alkaloids, including the protoberberine class wikipedia.orgwikipedia.org. The transformation from protoberberine alkaloids to the benzo[c]phenanthridine skeleton, as observed in compounds like sanguinarine (B192314) (PubChem CID: 5154), chelerythrine (B190780) (PubChem CID: 2703), and nitidine (B1203446) (PubChem CID: 4501), is a proposed biosynthetic progression dineshkhedkar.co.in. This conversion often involves the action of a berberine (B55584) bridge enzyme (BBE), which facilitates the formation of the methylenedioxy bridge characteristic of these structures fishersci.cawikipedia.org. Subsequent steps can involve further modifications, such as oxidative cyclization and dehydrogenation, to achieve the fully aromatic or partially saturated tetracyclic benzo[c]phenanthridine core of compounds like oxyavicine fishersci.ptthegoodscentscompany.comfishersci.caciteab.com.

Synthetic efforts to produce this compound and related benzo[c]phenanthridine alkaloids often mirror these proposed natural pathways, employing reactions such as intramolecular Heck coupling, oxidative selective iodination, and dehydrogenation to construct the complex ring system fishersci.ptthegoodscentscompany.comfishersci.caciteab.com. This convergence between natural and synthetic routes underscores the chemical feasibility of the proposed biosynthetic steps.

Enzymatic and Genetic Aspects of Alkaloid Biosynthesis (General to host plants)

The biosynthesis of alkaloids in plants is orchestrated by a sophisticated array of enzymes, whose activities are precisely regulated at the genetic level alfa-chemistry.com. These enzymatic transformations are often compartmentalized within plant cells, occurring in various subcellular locations such as the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, chloroplast stroma, and thylakoid membranes alfa-chemistry.com. In some instances, sequential enzymes in a biosynthetic pathway may even reside in distinct cell types, necessitating the intercellular transport of pathway intermediates alfa-chemistry.com.

Key enzymatic players in the biosynthesis of benzylisoquinoline and subsequently, benzo[c]phenanthridine alkaloids, include various O-methyltransferases (OMTs), hydroxylases, and oxidases wikipedia.orgwikipedia.org. For example, specific OMTs, such as norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT), have been characterized for their role in the O-methylation of (S)-norcoclaurine, a critical step in the pathway wikipedia.org. Another significant enzyme is the berberine bridge enzyme (BBE), which is responsible for the formation of the berberine bridge, a common feature in many BIA-derived alkaloids fishersci.cawikipedia.org.

From a genetic perspective, significant progress has been made in isolating and characterizing the genes encoding these biosynthetic enzymes. For instance, genes for enzymes like putrescine N-methyltransferase (PMT) and (S)-scoulerine 9-O-methyltransferase (SMT) have been successfully cloned, paving the way for metabolic engineering efforts aimed at manipulating alkaloid production in plants wikipedia.org.

The regulation of alkaloid biosynthesis is a tightly controlled process involving various transcription factors (TFs). Families of transcription factors, including basic helix–loop–helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and WRKY proteins, have been implicated in governing the expression of genes involved in alkaloid pathways guidetopharmacology.org. Furthermore, signaling molecules like jasmonates play a crucial role in triggering and modulating these biosynthetic cascades guidetopharmacology.org. Advances in genomic sequencing technologies are continually providing more comprehensive insights into the complex genomic architecture of alkaloid-producing plants, facilitating a deeper understanding of gene clusters and regulatory networks that underpin these specialized metabolic pathways guidetopharmacology.org.

Analytical Research Methods for Oxyavicine

Chromatographic Techniques for Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of oxyavicine from complex matrices, such as plant extracts, or for assessing the purity of synthesized samples. These methods leverage differential affinities between the compound and a stationary phase, combined with a mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized and robust technique for the analysis of this compound. A sensitive HPLC-UV method has been developed for the simultaneous determination of various alkaloids, including this compound, in 70% methanol (B129727) extracts of Zanthoxylum nitidum. This method typically involves chromatographic separation on an Agilent C(18) analytical column (5 µm, 4.6 mm i.d., 250 mm length) using a gradient solvent system of acetonitrile (B52724) and 0.1% formic buffer (adjusted to pH 4.5 with triethylamine) nih.govresearchgate.net. HPLC fingerprint analysis has also been applied to chemically profile Zanthoxylum nitidum samples nih.gov. The technique is favored for its simplicity, wide applicability, and sensitivity in peptide analysis, which can be extended to alkaloids like this compound core.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out for its high selectivity and sensitivity, making it a powerful tool for the identification and structural elucidation of compounds like this compound, especially in complex biological samples. This compound has been successfully identified using LC-MS/MS in ethanolic and aqueous extracts of Zanthoxylum tetraspermum rjptonline.orgrjptonline.orgrjptonline.org. This technique is based on the fragmentation of charged ions and the detection of resulting fragments, which allows for detailed structural information rjptonline.org. LC-MS analyses have also been performed to identify this compound and other alkaloids in Zanthoxylum rhoifolium extracts, with mass spectra suggesting its presence frontiersin.orgfrontiersin.org. Furthermore, high-performance liquid chromatography-diode array detector-electrospray tandem mass spectrometry (HPLC-DAD-ESI-MS) has been employed to identify the chemical profiles of alkaloids, including this compound, in Zanthoxylum nitidum nih.govresearchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique often used for the preliminary screening and phytochemical evaluation of plant extracts. The stem bark of Zanthoxylum tetraspermum has undergone phytochemical evaluation using HPTLC, in conjunction with LC-MS/MS, to identify various secondary metabolites, including this compound rjptonline.orgrjptonline.orgrjptonline.org. Thin-layer chromatography (TLC) is also a common method for monitoring reactions and product isolation in synthetic chemistry, as it allows for rapid assessment of compound presence acs.org.

Table 1: Examples of Chromatographic Techniques for this compound Research

| Technique | Application in this compound Research | Key Features | Reference |

| HPLC | Quantification, fingerprinting | Sensitive, widely applicable | nih.govresearchgate.netnih.govcore.ac.uk |

| LC-MS/MS | Identification, structural elucidation | High selectivity and sensitivity | rjptonline.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netrjptonline.orgrjptonline.org |

| HPTLC | Phytochemical screening | Rapid, qualitative/semi-quantitative | rjptonline.orgrjptonline.orgrjptonline.org |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods provide crucial structural information about this compound, confirming its identity and purity. These techniques analyze the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 13C NMR, is fundamental for elucidating the complete chemical structure of this compound. Detailed NMR data are essential for confirming the structure of both isolated natural products and synthesized compounds. For instance, 1H NMR (200 MHz, CDCl3) and 13C NMR (125 MHz, CDCl3) spectral data have been reported for synthesized this compound, showing agreement with known values psu.edu. NMR analysis, including 1H NMR, has been utilized for the structural elucidation of this compound isolated from Zanthoxylum rhoifolium frontiersin.orgresearchgate.net. Instruments such as Bruker AC-400F (400 MHz) are commonly used for proton NMR analysis chemmethod.comchemmethod.com.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. IR spectra for this compound and related compounds have been recorded, providing characteristic absorption bands. For example, IR (CHCl3) showed absorption at nmax 1650 and 1615 cm-1 for this compound psu.edu. Other reported IR data for related synthetic compounds include wavenumbers at 3329, 2922, 1624, 1476, 1414, 1099, and 966 cm-1 acs.org. FTIR spectrometers are typically employed for recording these spectra chemmethod.comchemmethod.comacs.orgacs.org.

Mass Spectrometry

Beyond its role in LC-MS/MS for identification, standalone mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation patterns of this compound, which aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact mass and elemental composition. Mass spectra are often obtained using MS-TOF mass spectrometers, with HRMS (ESI) performed on Orbitrap (quadrupole plus ion trap) and TOF mass analyzers psu.edu. For related alkaloids, ESI-MS has been used to determine molecular ion peaks, such as [M]+ m/z 333 for N-norchelerythrine tandfonline.com.

Table 2: Examples of Spectroscopic Techniques for this compound Characterization

| Technique | Application in this compound Research | Key Information Provided | Reference |

| NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, connectivity | psu.edufrontiersin.orgresearchgate.netchemmethod.comchemmethod.comacs.org |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands (cm-1) | psu.educhemmethod.comchemmethod.comacs.orgacs.org |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Molecular ion, exact mass, elemental composition | rjptonline.orgpsu.edufrontiersin.orgfrontiersin.orgtandfonline.comnih.govresearchgate.netrjptonline.orgrjptonline.orgacs.org |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical steps in research involving this compound, ensuring the reliability, accuracy, and reproducibility of experimental results. Analytical research, by its nature, involves assessing available data and information to make critical evaluations and establish relationships gust.edu.kwquestionpro.com.

Method validation typically involves a series of tests to confirm that the analytical procedure is suitable for its intended purpose. For chromatographic methods, key validation parameters include linearity, limits of detection (LOD), and recovery nih.govresearchgate.net. For instance, a developed HPLC-UV method for alkaloids in Zanthoxylum nitidum, including this compound, demonstrated acceptable linearity (r2>0.9997) and recoveries (ranging from 98.3% to 101.1%) nih.gov.

Validation of LC-MS/MS and UPLC methods often adheres to International Conference on Harmonisation (ICH) guidelines. This ensures that the developed method is specific, accurate, linear, precise, rugged, sensitive, robust, and stability-indicating, particularly important for quantitative analysis in pharmaceutical research sciencescholar.us. Precision and accuracy are commonly determined by analyzing spiked samples at various concentrations and comparing the results against standard curves frontiersin.org.

The development of highly sensitive and selective assays, such as those employing immunocapture coupled with nanoflow LC-MS/MS (IP-nLC-MS/MS), is essential for quantifying compounds like this compound when present at extremely low concentrations in complex biological matrices, enabling accurate pharmacokinetic analyses nih.gov. Such methods are rigorously validated to ensure accuracy and precision, with good linear fits across relevant concentration ranges nih.gov.

The continuous assessment and validation of analytical methods are implied throughout detailed synthesis and biological studies of compounds like this compound to ensure the integrity of the research findings uonbi.ac.ke.

Future Directions and Emerging Research Avenues for Oxyavicine

Advanced Synthetic Methodologies Exploration

The synthesis of oxyavicine has been achieved by various research groups using a range of sophisticated synthetic methodologies psu.edu. One notable approach involves a convergent synthesis that leverages an intramolecular Heck-coupling reaction as a pivotal step for constructing specific rings within the molecule psu.edu. This synthetic strategy is considered general in nature, suggesting its applicability in designing other naturally occurring benzophenanthridine alkaloids, as well as their unnatural derivatives and congeners, which is essential for structure-activity relationship (SAR) studies psu.edu.

The broader field of organic synthesis continues to advance, with a focus on developing new methodologies for metal-mediated and organic bond-forming processes. These efforts aim to create new techniques for building molecular complexity, facilitating challenging reactions under mild conditions, and enabling the efficient preparation of biologically active small molecules ucd.ie. Innovations in peptide synthesis, including the development of novel protecting groups, coupling chemistries, and purification techniques, also offer insights into enhancing the efficiency and yield of complex molecule synthesis, principles that can be applied to compounds like this compound openaccessjournals.com. Further exploration in this area could lead to more efficient, cost-effective, and environmentally friendly routes for this compound production.

Further Elucidation of Molecular Mechanisms of Action

While this compound is recognized for its analgesic and anti-inflammatory activities, the precise molecular mechanisms underpinning these effects remain an area for in-depth investigation psu.edu. Understanding how this compound interacts at a molecular level with biological targets is fundamental for its rational development as a therapeutic agent. Research into related plant-derived compounds, such as other alkaloids from the Zanthoxylum genus, highlights the general need to define the molecular mechanisms of their bioactivity mdpi.com.

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are instrumental in this endeavor researchgate.net. By systematically modifying the chemical structure of this compound and observing changes in its biological effects, researchers can infer key molecular features responsible for its activity. This approach, combined with advanced biochemical and cellular assays, can help pinpoint specific enzymes, receptors, or signaling pathways that this compound modulates. For instance, studies on related isoquinolones have utilized high-throughput screening and lead optimization, informed by SAR studies, to identify lead compounds and understand their binding models, suggesting a future direction for elucidating this compound's mechanism researchgate.net.

Exploration of Novel Biological Activities

This compound is classified among the biologically active ingredients found in medicinal plants dokumen.pub. Beyond its established analgesic and anti-inflammatory properties, there is significant potential for discovering novel biological activities. The diverse traditional uses of plants containing this compound, such as Zanthoxylum tetraspermum in treating various ailments and dental infections, suggest a broader spectrum of therapeutic potential awaiting scientific validation rjptonline.org.

Research into other species within the Zanthoxylum genus has revealed a range of pharmacological activities, including antioxidant, neuroprotective, and anti-diabetic effects, as well as activity against parasites like Leishmania amazonensis mdpi.comfrontiersin.org. For example, alkaloids from Zanthoxylum rhoifolium have demonstrated leishmanicidal activity, emphasizing the rich pharmacological landscape within this genus frontiersin.org. Given that this compound is found in Broussonetia papyrifera, which has shown potential as a novel anti-inflammatory drug, further research into this compound's anti-inflammatory mechanisms could reveal new therapeutic applications scispace.com. Future studies could involve screening this compound against a wider array of biological targets and disease models to identify previously uncharacterized therapeutic properties.

High-Throughput Screening and Lead Optimization Research

High-throughput screening (HTS) is a pivotal technique in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets nih.govbmglabtech.com. This automated process identifies "hits" – compounds exhibiting desired activity – which then proceed to the "hit-to-lead" phase bmglabtech.comupmbiomedicals.com. In this phase, preliminary SAR studies are conducted to group hits based on structural similarity and rank them by potency and target affinity upmbiomedicals.com.

For this compound, or its derivatives, HTS could be employed to identify novel therapeutic applications or to discover more potent and selective analogs. Following HTS, lead optimization research would involve refining the chemical structure of promising compounds to enhance their potency, selectivity, and physicochemical properties nih.govupmbiomedicals.com. The general synthetic approaches developed for benzophenanthridine alkaloids, including this compound, are well-suited for designing and synthesizing congeners for comprehensive SAR studies, which are critical for lead optimization psu.edu. This iterative process of synthesis, screening, and structural modification is essential for transforming initial hits into viable drug candidates for clinical development nih.govupmbiomedicals.com.

Q & A

Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s systemic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.